3-(3-Methoxyphenyl)propionic acid
Overview
Description
3-(3-Methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H12O3. It is a member of the phenylpropanoic acid family and is characterized by the presence of a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Mechanism of Action
Target of Action
3-(3-Methoxyphenyl)propionic acid (MPPA) is an organic acid and a naturally occurring human metabolite . It is excreted in human urine A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), is known to interact with the gpr41 receptor .
Mode of Action
It is known that hmpa, a related compound, interacts with the gpr41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Biochemical Pathways
The related compound hmpa is known to stimulate the lipid catabolism pathway via the activation of the gpr41 receptor
Pharmacokinetics
A study on hmpa in sprague-dawley rats showed that orally administered hmpa undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio
Result of Action
The related compound hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise
Action Environment
It is known that mppa is soluble in water , which suggests that its action might be influenced by the hydration status of the body
Biochemical Analysis
Biochemical Properties
3-(3-Methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme hydroxycinnamate reductase, which facilitates the conversion of 4-hydroxy-3-methoxycinnamic acid to this compound . This interaction is crucial for the metabolism of hydroxycinnamic acids, which are abundant in plants.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect glucose and lipid metabolism in hepatic cells by interacting with the GPR41 receptor . This interaction enhances lipid catabolism and improves hepatic steatosis. Additionally, this compound has been observed to inhibit protein catabolism and enhance muscle strength in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. For instance, it activates the GPR41 receptor, which plays a crucial role in lipid metabolism . This activation stimulates lipid catabolism pathways, leading to improved metabolic homeostasis. Additionally, this compound inhibits protein catabolism by modulating the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its effects on cellular function, including enhanced lipid metabolism and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve hepatic metabolism . High doses may lead to adverse effects, such as increased protein catabolism and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the reduction of 4-hydroxy-3-methoxycinnamic acid by hydroxycinnamate reductase . This compound also interacts with enzymes involved in lipid metabolism, such as GPR41, to enhance lipid catabolism and improve metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water and can be transported via aqueous channels . The compound is distributed to multiple organs, including the liver, kidneys, and muscles, where it exerts its effects on lipid and protein metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)propionic acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas (H2) as the reducing agent . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Methoxyphenyl)propionaldehyde or this compound.
Reduction: Formation of 3-(3-Methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a human endogenous metabolite and its interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Comparison
3-(3-Methoxyphenyl)propionic acid is unique due to the position of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3-(4-Methoxyphenyl)propionic acid, the meta-position of the methoxy group in this compound results in different steric and electronic effects, leading to variations in its chemical behavior and interactions .
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxybenzenepropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
Record name | 3-(3-Methoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10516-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methoxybenzenepropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: this compound readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of this compound influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in this compound plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of this compound?
A3: Yes, the acid-catalyzed ring closure of this compound can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
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